molecular formula C24H22N6S B3139218 4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole CAS No. 477709-33-4

4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole

Cat. No. B3139218
CAS RN: 477709-33-4
M. Wt: 426.5 g/mol
InChI Key: SEUYPUFFIMCIEZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a triazole ring, a pyrazole ring, a phenyl ring, and a pyrrole ring. These rings are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups could lead to interesting chemical properties and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of multiple functional groups provides multiple sites for reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antimicrobial Activity

  • 1,2,4-triazoles, such as the one , have shown significant antimicrobial activities. For instance, various triazole derivatives have been synthesized and tested for their antimicrobial effectiveness, with many showing good or moderate activity. This suggests that the compound may also possess similar properties (Bayrak et al., 2009).

Catalyst- and Solvent-free Synthesis

  • Studies have developed efficient approaches for regioselective synthesis of triazole derivatives under catalyst- and solvent-free conditions, highlighting the compound's potential in green chemistry applications (Moreno-Fuquen et al., 2019).

Antifungal Evaluations

  • Certain triazole derivatives, including those structurally similar to the compound of interest, have been synthesized and evaluated for their antifungal properties, indicating the potential use of this compound in antifungal research (Prakash et al., 2011).

Antioxidative Activity

  • Some triazole derivatives have been synthesized and screened for antioxidative activities, with findings suggesting that compounds like the one could exhibit significant antioxidant properties (Tumosienė et al., 2014).

Structural Modification and Biological Interaction

  • The introduction of 1,2,4-triazole and pyrazole fragments into the structure of new substances, like the compound , is likely to influence the formation of specific biological activities, potentially interacting with various biological targets (Fedotov et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures exhibit biological activity, such as antimicrobial, anticancer, and antioxidant activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

4-methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6S/c1-18-10-12-19(13-11-18)17-31-24-27-26-22(28(24)2)21-16-25-30(20-8-4-3-5-9-20)23(21)29-14-6-7-15-29/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUYPUFFIMCIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Reactant of Route 3
4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Reactant of Route 4
4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole

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